Cas no 1355225-39-6 (3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid)

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro and methoxy group at the 3- and 4-positions, respectively, along with a methyl group at the 1-position and a carboxylic acid moiety at the 2-position. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of indole-based scaffolds. The presence of multiple functional groups allows for further derivatization, making it valuable for medicinal chemistry and drug discovery. Its stability and well-defined reactivity profile enhance its utility in controlled synthetic processes.
3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid structure
1355225-39-6 structure
商品名:3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid
CAS番号:1355225-39-6
MF:C11H10ClNO3
メガワット:239.655002117157
CID:5058159

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid
    • インチ: 1S/C11H10ClNO3/c1-13-6-4-3-5-7(16-2)8(6)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15)
    • InChIKey: JPOPMPVZLVUGEI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(=O)O)N(C)C2C=CC=C(C=21)OC

計算された属性

  • せいみつぶんしりょう: 239.035
  • どういたいしつりょう: 239.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 51.5

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM333648-1g
3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid
1355225-39-6 95%+
1g
$490 2023-02-02
Chemenu
CM333648-1g
3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid
1355225-39-6 95%+
1g
$495 2021-08-18

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid 関連文献

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acidに関する追加情報

Professional Introduction to 3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic Acid (CAS No. 1355225-39-6)

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid, with the CAS number 1355225-39-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic acid has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various pharmacologically active molecules. The presence of both chloro and methoxy substituents on the indole ring enhances its reactivity, allowing for diverse chemical transformations that can be exploited in drug design and discovery.

The< strong>indole core of this compound is a well-documented scaffold in medicinal chemistry, known for its role in numerous biologically active natural products and synthetic drugs. Specifically, derivatives of indole have been extensively studied for their potential applications in treating neurological disorders, infectious diseases, and cancer. The< strong>3-chloro and< strong>4-methoxy functional groups provide unique electronic and steric properties that can modulate the biological activity of the molecule. This balance of substituents makes< strong>3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel indole derivatives as therapeutic agents. The< strong>methyl group at the 1-position further contributes to the structural complexity and potential for functionalization. This compound has been investigated in several preclinical studies for its potential to interact with specific biological targets. For instance, studies have suggested that modifications at the< strong>2-carboxylic acid position can influence the pharmacokinetic properties of indole-based drugs, making this compound a valuable building block for drug optimization.

The< strong>CAS number 1355225-39-6 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. Researchers often rely on such identifiers to ensure they are referring to the correct chemical entity, especially when conducting high-throughput screening or synthesizing complex molecules. The< strong>chloro substituent at the 3-position is particularly interesting because it can participate in various reaction mechanisms, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.

The< strong>methoxy group at the 4-position adds another layer of reactivity to this compound. Methoxy-substituted indoles are known to exhibit enhanced solubility and metabolic stability, which are critical factors in drug development. Additionally, the methoxy group can serve as a handle for further derivatization, allowing chemists to explore a wide range of structural variations. This flexibility makes< strong>3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid an attractive intermediate for synthesizing novel compounds with tailored biological activities.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). Indole derivatives have shown promise in this area due to their ability to interact with hydrophobic pockets on target proteins. The< strong>2-carboxylic acid moiety provides an opportunity for further functionalization, enabling the design of molecules that can selectively bind to specific PPIs. Such interactions are crucial for developing drugs that can disrupt disease-causing protein networks.

The synthesis of< strong>3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methods. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to construct the indole core efficiently. These methods not only improve yield but also enhance scalability, which is essential for industrial applications. The ability to synthesize complex heterocycles like this one underscores the progress made in synthetic organic chemistry over recent decades.

Evaluation of biological activity is a critical step in assessing the potential of any new compound. Preclinical studies on derivatives of< strong>3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid have revealed promising results in various disease models. For example, some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Others have shown cytotoxic effects against certain cancer cell lines, indicating their potential as chemotherapeutic agents. These findings highlight the importance of this compound as a lead structure for further pharmacological development.

The structural features of< strong>3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid, particularly its indole core and functional substituents, make it a versatile building block for drug discovery. Chemists can leverage these features to design molecules with improved pharmacological profiles by employing combinatorial chemistry and high-throughput screening techniques. Such approaches allow for rapid exploration of chemical space, increasing the likelihood of identifying novel therapeutic agents.

In conclusion, 3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS No. 1355225-39-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and potential biological activities. Its role as an intermediate in synthesizing complex molecules underscores its importance in drug development efforts worldwide. As research continues to uncover new applications for indole derivatives, compounds like this one will remain at the forefront of medicinal chemistry innovation.

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